molecular formula C17H26N2O3 B13969374 Benzyl 2-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate

Benzyl 2-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13969374
M. Wt: 306.4 g/mol
InChI Key: PAHIEYCZCQNBIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group may be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 2-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

benzyl 2-[3-hydroxy-1-(methylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-18-15(10-12-20)16-9-5-6-11-19(16)17(21)22-13-14-7-3-2-4-8-14/h2-4,7-8,15-16,18,20H,5-6,9-13H2,1H3

InChI Key

PAHIEYCZCQNBIQ-UHFFFAOYSA-N

Canonical SMILES

CNC(CCO)C1CCCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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